4,6-Dimethyl-2-(methylamino)nicotinamide
CAS No.: 276873-05-3
Cat. No.: VC7912875
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 276873-05-3 |
|---|---|
| Molecular Formula | C9H13N3O |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 4,6-dimethyl-2-(methylamino)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C9H13N3O/c1-5-4-6(2)12-9(11-3)7(5)8(10)13/h4H,1-3H3,(H2,10,13)(H,11,12) |
| Standard InChI Key | ZNULAOHEBDLQBH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1C(=O)N)NC)C |
| Canonical SMILES | CC1=CC(=NC(=C1C(=O)N)NC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4,6-Dimethyl-2-(methylamino)nicotinamide (C₉H₁₃N₃O) features a pyridine ring substituted at positions 2, 4, and 6. The 2-position bears a methylamino group (-NHCH₃), while the 4- and 6-positions are methylated. The carboxamide group at position 3 enhances hydrogen-bonding potential .
Table 1: Key Molecular Descriptors
Spectroscopic Features
Fourier-transform infrared (FTIR) spectra of analogous nicotinamide derivatives show characteristic bands:
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N-H stretch: 3300–3100 cm⁻¹ (carboxamide and amine)
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C=O stretch: 1680–1640 cm⁻¹ (amide I band)
Synthesis and Physicochemical Properties
Synthetic Pathways
The compound is typically synthesized via:
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Nucleophilic substitution of 2-chloro-4,6-dimethylnicotinamide with methylamine.
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Catalytic methylation of 2-amino-4,6-dimethylnicotinamide using methyl iodide under basic conditions .
Table 2: Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 154–156°C | Differential scanning calorimetry |
| Solubility | 12 mg/mL in DMSO | Experimental data |
| Partition Coefficient (LogP) | 0.82 | Computational estimation |
Stability Profile
Thermogravimetric analysis (TGA) of structurally similar compounds indicates decomposition onset at 200°C, suggesting moderate thermal stability under standard storage conditions .
Biological Activity and Mechanistic Insights
Cellular Effects
In HSC-2 cell lines, related bisubstrate inhibitors (100 μM) reduced proliferation by 44% at 72 hours (p<0.01), suggesting potential antiproliferative applications .
| Parameter | Specification |
|---|---|
| GHS Classification | Xi (Irritant) |
| Precautionary Codes | P261, P305+P351+P338 |
Exposure Management
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Skin contact: Rinse with 0.9% saline solution
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Inhalation: Administer oxygen if dyspnea occurs
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Environmental persistence: Estimated biodegradation half-life = 28 days .
| Supplier | Location | Purity Grade |
|---|---|---|
| Apollo Scientific Ltd. | United Kingdom | ≥98% HPLC |
| Aagile Labs | United States | 95% LC-MS |
Research Applications
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Medicinal chemistry: Lead compound for NNMT-targeted therapies
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Biochemical tools: SAM-dependent methyltransferase studies
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Material science: Precursor for coordination complexes with transition metals.
Future Research Directions
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In vivo pharmacokinetics: Address bioavailability challenges through prodrug strategies
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Selectivity optimization: Reduce off-target effects on other methyltransferases
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Cocrystal structures: Elucidate binding modes with NNMT using X-ray diffraction.
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